REACTION_CXSMILES
|
Cl.[F:2][C:3]([F:7])([F:6])[CH2:4]N.N([O-])=O.[Na+].[C:12]1([CH3:21])[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:18][CH:19]=[O:20].C([O-])(O)=O.[Na+]>ClCCl.O.[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4].CO>[F:2][C:3]([F:7])([F:6])[CH2:4][CH:19]([OH:20])[CH2:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH3:21] |f:0.1,2.3,5.6,7.8,9.10.11.12.13|
|
Name
|
|
Quantity
|
0.271 g
|
Type
|
reactant
|
Smiles
|
Cl.FC(CN)(F)F
|
Name
|
dichloromethane water
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl.O
|
Name
|
|
Quantity
|
0.166 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.134 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)CC=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting yellow solution was stirred for 1 hour at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hrs at −78° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Evaporation residue (194 mg)
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in methanol (3 ml)
|
Type
|
TEMPERATURE
|
Details
|
solution was cooled to 0° C
|
Type
|
ADDITION
|
Details
|
Sodium borohydride (44 mg) was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 25 minutes
|
Duration
|
25 min
|
Type
|
ADDITION
|
Details
|
K2CO3-solution (2M, 5 mL) was added to the reaction mixture
|
Type
|
WAIT
|
Details
|
followed by water (5 mL) after 5 min
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
Extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by separation method E (EtOAc/heptane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC(CC(CC1=C(C=CC=C1)C)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |